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Compound of Interest

Compound Name:
(S)-3-Dimethylaminopyrrolidine

dihydrochloride

Cat. No.: B588060 Get Quote

CAS Number: 144043-20-9

This technical guide provides a comprehensive overview of (S)-3-Dimethylaminopyrrolidine
dihydrochloride, a chiral intermediate pivotal in the synthesis of contemporary

pharmaceuticals. This document is intended for researchers, scientists, and professionals in

the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties
(S)-3-Dimethylaminopyrrolidine dihydrochloride is the hydrochloride salt of the chiral amine

(S)-3-Dimethylaminopyrrolidine. The presence of a chiral center makes it a valuable building

block for stereospecific synthesis.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 144043-20-9 N/A

Molecular Formula C₆H₁₆Cl₂N₂ N/A

Molecular Weight 187.11 g/mol N/A

Appearance White to off-white solid N/A

Melting Point 194-197 °C N/A

Solubility Soluble in water N/A

Table 2: Properties of the Free Base ((S)-(-)-3-(Dimethylamino)pyrrolidine, CAS: 132883-44-4)

Property Value

Molecular Formula C₆H₁₄N₂

Molecular Weight 114.19 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 160 °C/760 mmHg (lit.)

Density 0.899 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4650 (lit.)

Optical Activity ([α]/D) -14±2°, c = 1 in ethanol

Flash Point 125 °F

Storage Temperature 2-8°C

Synthesis and Manufacturing
A detailed experimental protocol for the synthesis of (S)-3-Dimethylaminopyrrolidine
dihydrochloride is not widely published in peer-reviewed journals. However, based on the

synthesis of structurally similar compounds, such as (S)-3-aminopyrrolidine dihydrochloride, a
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plausible synthetic route can be proposed. This multi-step synthesis typically starts from a

readily available chiral precursor like L-proline or a derivative thereof.

Proposed Experimental Protocol for Synthesis
This protocol is a representative example and may require optimization.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from L-Proline

To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add

sodium borohydride (NaBH₄) portion-wise at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 24

hours.

Quench the reaction by the slow addition of acetone, followed by acidification with

hydrochloric acid (HCl).

Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of

di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) and a

base (e.g., triethylamine).

Stir the mixture at room temperature for 12 hours.

Perform a standard aqueous workup and purify the crude product by column

chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group

Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0°C.

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

Stir the reaction at 0°C for 2 hours.

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic Substitution with Dimethylamine

Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).

Add an excess of a solution of dimethylamine in THF or ethanol.

Heat the mixture in a sealed vessel at a suitable temperature (e.g., 70-80°C) for 12-24 hours.

Cool the reaction mixture and concentrate under reduced pressure.

Purify the residue by column chromatography to yield (S)-1-Boc-3-

(dimethylamino)pyrrolidine.

Step 4: Deprotection and Salt Formation

Dissolve the Boc-protected amine in a suitable solvent like methanol or dioxane.

Add a solution of hydrochloric acid in the same solvent.

Stir the mixture at room temperature for 4-6 hours.

Concentrate the reaction mixture under reduced pressure.

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether)

to yield pure (S)-3-Dimethylaminopyrrolidine dihydrochloride.

Synthetic Pathway

L-Proline (S)-1-Boc-3-hydroxypyrrolidine

 1. NaBH4
 2. Boc2O (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine MsCl, Et3N (S)-1-Boc-3-(dimethylamino)pyrrolidine HN(CH3)2 (S)-3-Dimethylaminopyrrolidine

dihydrochloride
 HCl 
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Caption: Proposed synthetic workflow for (S)-3-Dimethylaminopyrrolidine dihydrochloride.

Applications in Drug Development
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a valuable chiral building block in the

synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a

basic dimethylamino group can impart desirable pharmacokinetic and pharmacodynamic

properties to the final drug molecule. This intermediate is particularly noted for its use in

developing treatments for neurological disorders and cancer.[1]

Case Study: Bafutinib (a Lyn/Bcr-Abl Inhibitor)
A significant application of (S)-3-Dimethylaminopyrrolidine is in the synthesis of Bafutinib, a

dual Bcr-Abl and Lyn kinase inhibitor. Bafutinib has been investigated for the treatment of

chronic myeloid leukemia (CML), particularly in cases resistant to other tyrosine kinase

inhibitors like imatinib. The (S)-3-dimethylaminopyrrolidine moiety in Bafutinib plays a crucial

role in its binding to the target kinases.

Mechanism of Action and Signaling Pathway

In many forms of CML, the fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase

activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bafutinib inhibits

this aberrant kinase activity. Furthermore, it targets Lyn, a Src family kinase that can be

involved in Bcr-Abl-independent resistance mechanisms.

The binding of Bafutinib to the ATP-binding site of Bcr-Abl and Lyn kinases blocks their ability

to phosphorylate downstream substrates. This inhibition disrupts the signaling cascades that

promote cancer cell growth and survival.
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Bafutinib Mechanism of Action
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Caption: Signaling pathway inhibited by Bafutinib.

Spectral Data
Detailed experimental spectral data for (S)-3-Dimethylaminopyrrolidine dihydrochloride is

not readily available in public spectral databases. The following tables provide predicted

chemical shifts and expected characteristics based on the analysis of structurally similar

compounds.
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Disclaimer: The following spectral data is predicted or based on analogous compounds and

should be used for reference purposes only. Experimental verification is required for definitive

structural elucidation.

Table 3: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)

Chemical Shift (ppm) Multiplicity Assignment

~ 3.0 - 3.2 m
Pyrrolidine CH₂ adjacent to

NH₂⁺

~ 2.2 - 2.4 m Pyrrolidine CH₂ beta to NH₂⁺

~ 3.5 - 3.7 m Pyrrolidine CH

~ 2.9 s N(CH₃)₂

Table 4: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)

Chemical Shift (ppm) Assignment

~ 60 - 65 Pyrrolidine CH

~ 45 - 50 Pyrrolidine CH₂ adjacent to NH₂⁺

~ 30 - 35 Pyrrolidine CH₂ beta to NH₂⁺

~ 40 - 45 N(CH₃)₂

Table 5: Expected FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group

2800 - 3000 C-H stretching (aliphatic)

2400 - 2700 N-H stretching (secondary amine salt)

1450 - 1480 C-H bending

1000 - 1250 C-N stretching
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Mass Spectrometry: The expected mass spectrum would show the molecular ion of the free

base (C₆H₁₄N₂) at m/z = 114.12. Fragmentation patterns would likely involve the loss of methyl

groups and cleavage of the pyrrolidine ring.

Safety and Handling
(S)-3-Dimethylaminopyrrolidine dihydrochloride should be handled in a well-ventilated area

by trained personnel. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Conclusion
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a key chiral intermediate with significant

applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer

therapies like Bafutinib. Its stereochemistry and functional groups make it a valuable

component for creating complex and effective drug molecules. Further research into its

applications is likely to uncover new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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